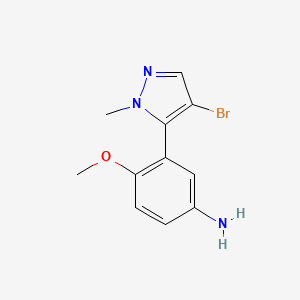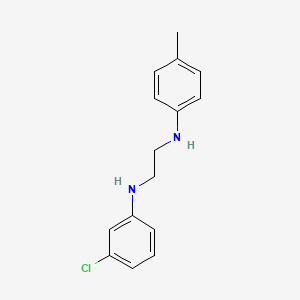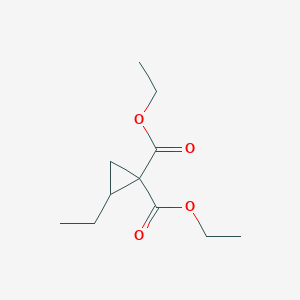
MFCD17168444
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD17168444: is a chemical compound with the molecular formula C7H10FN3 It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, a fluorine atom at position 3, and two methyl groups attached to the nitrogen atom at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino groups may be oxidized to form nitro groups.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: MFCD17168444 is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound may be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It can also be explored for its potential use in drug development, particularly in designing molecules with specific biological targets .
Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of MFCD17168444 involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The dimethylamino groups may also play a role in modulating the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
- 2,5-Pyridinediamine, 3-bromo-N2,N2-dimethyl-
- 2,5-Pyridinediamine, 3-chloro-N2,N2-dimethyl-
- 2,5-Pyridinediamine, 3-iodo-N2,N2-dimethyl-
Comparison:
- Fluorine vs. Halogen Substituents: The fluorine atom in MFCD17168444 provides unique properties such as increased electronegativity and smaller atomic radius compared to other halogens like bromine, chlorine, and iodine. This can result in different reactivity and biological activity profiles .
- Dimethylamino Groups: The presence of dimethylamino groups in all these compounds contributes to their solubility and potential interactions with biological targets .
Propiedades
Fórmula molecular |
C7H10FN3 |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
3-fluoro-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H10FN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 |
Clave InChI |
LTVAGLWXHNRYBQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=N1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B8669718.png)



![N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide](/img/structure/B8669747.png)




![2-[3-[[[3-Cyano-5-(3-fluorophenyl)phenyl]methyl]amino]-2,4-difluorophenoxy]acetic acid](/img/structure/B8669777.png)

![N-[4-(4-Bromo-butoxy)-phenyl]-acetamide](/img/structure/B8669792.png)


